molecular formula C22H19ClN4O2S B2777100 N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide CAS No. 921835-24-7

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide

Cat. No. B2777100
CAS RN: 921835-24-7
M. Wt: 438.93
InChI Key: ZVNUHNSHPMXNQE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an indole ring, a thiazole ring, an amide group, and a chlorobenzene ring. The presence of these functional groups suggests that the compound could have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or through the use of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The indole and thiazole rings are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of an amide group could result in the formation of hydrogen bonds .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

The compound has shown potential in cancer treatment. For instance, a similar compound, 7d, induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin . Therefore, it is a potential agent for the further development of tubulin polymerization inhibitors .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that our compound could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that our compound could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that our compound could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests that our compound could potentially be used in the treatment of diabetes.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. It could also be interesting to investigate how the different functional groups in the molecule contribute to its properties .

properties

IUPAC Name

4-chloro-N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c23-16-7-5-14(6-8-16)21(29)27-22-26-17(13-30-22)11-20(28)24-10-9-15-12-25-19-4-2-1-3-18(15)19/h1-8,12-13,25H,9-11H2,(H,24,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNUHNSHPMXNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide

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